molecular formula C17H27N3O B15507359 2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-ethylpropanamide

2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-ethylpropanamide

Cat. No.: B15507359
M. Wt: 289.4 g/mol
InChI Key: FUUACBIFNCNOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-ethylpropanamide (CAS: 1354024-86-4) is a chiral amide derivative with a molecular formula of C₁₇H₂₇N₃O and a molecular weight of 289.42 g/mol . The compound features a stereospecific (S)-configured benzylpiperidin-3-yl group, an ethyl substituent on the amide nitrogen, and a 2-aminopropanamide backbone. Its purity is typically reported as ≥97% in commercial catalogues .

Properties

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

2-amino-N-(1-benzylpiperidin-3-yl)-N-ethylpropanamide

InChI

InChI=1S/C17H27N3O/c1-3-20(17(21)14(2)18)16-10-7-11-19(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16H,3,7,10-13,18H2,1-2H3

InChI Key

FUUACBIFNCNOAE-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N

Origin of Product

United States

Comparison with Similar Compounds

N-Ethyl vs. N-Isopropyl Derivatives

Replacing the ethyl group with bulkier substituents alters pharmacokinetic properties. For instance, (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propanamide (CAS: 1254927-47-3) introduces an isopropyl group, increasing steric hindrance. This modification may reduce metabolic clearance but could also decrease solubility .

Benzyl vs. Methyl Piperidine Substituents

2-Amino-N-ethyl-N-((S)-1-methylpiperidin-3-yl)propanamide (CAS: 1354028-72-0) substitutes the benzyl group with a methyl group, reducing molecular weight to 213.32 g/mol (C₁₁H₂₃N₃O). This simplification enhances synthetic accessibility but may diminish lipophilicity and membrane permeability .

Backbone-Modified Analogs

Aryl-Sulfinyl Acetamide Derivatives

Patent literature describes 2-amino-N-(arylsulfinyl)-acetamide compounds (e.g., WO 2012/047543) designed as bacterial aminoacyl-tRNA synthetase inhibitors.

Trifluoroethyl Substituents

2-Amino-N-(2,2,2-trifluoroethyl)acetamide (EP 2012/047543) incorporates a trifluoroethyl group, which improves metabolic stability due to the electron-withdrawing effects of fluorine. However, this substitution may reduce CNS penetration compared to the ethyl variant .

Key Data and Research Findings

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Therapeutic Potential
Target Compound (S-configuration) 1354024-86-4 C₁₇H₂₇N₃O 289.42 (S)-1-benzylpiperidin-3-yl, N-ethyl Medicinal chemistry intermediate
(R)-Stereoisomer 1401668-12-9 C₁₇H₂₇N₃O 289.42 (R)-1-benzylpiperidin-3-yl Undisclosed biological activity
N-Isopropyl Analog 1254927-47-3 C₁₉H₃₀N₄O 330.47 N-isopropyl, benzylpiperidinyl Improved metabolic stability
Methylpiperidine Analog 1354028-72-0 C₁₁H₂₃N₃O 213.32 1-methylpiperidin-3-yl Simplified synthesis
Arylsulfinyl Acetamide WO 2012/047543 Variable Variable Arylsulfinyl group Antibacterial agents

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldPurity (HPLC)
1Propionic anhydride, reflux, 12 h79.9%>95%
2Column chromatography (SiO₂, EtOAc/hexane)85%98%

How is the compound characterized to confirm structural identity and enantiomeric purity?

Basic Research Question
Advanced spectroscopic and chromatographic methods are essential:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For example, the benzyl group protons appear as a multiplet at δ 7.24–7.40 ppm, while the piperidine ring protons resonate at δ 2.29–2.78 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₇H₂₇N₃O, [M+H]⁺ = 290.223) .
  • Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak AD-H) with hexane/ethanol mobile phases to confirm enantiomeric excess (>98% for the (S)-isomer) .

Q. Table 2: Key Spectral Data

TechniqueCritical Peaks/DataReference
1^1H NMRδ 7.40–7.24 (m, 5H, aromatic), δ 3.66 (s, 2H, PhCH₂)
HRMSm/z 290.223 ([M+H]⁺, calc. 290.223)

What strategies optimize enantiomeric purity during synthesis?

Advanced Research Question

  • Chiral Auxiliaries : Use (S)-configured starting materials (e.g., (S)-1-benzylpiperidin-3-amine) to enforce stereochemical control during amide bond formation .
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) can selectively modify undesired enantiomers .
  • Crystallization-Induced Asymmetric Transformation : Repeated recrystallization in polar solvents (e.g., ethanol/water) to enrich the desired enantiomer .

How is the compound evaluated for pharmacological activity against biological targets?

Advanced Research Question

  • In Vitro Assays :
    • Binding Affinity : Radioligand displacement assays (e.g., dopamine D3 receptor, IC₅₀ values measured via competitive binding with 3^3H-spiperone) .
    • Functional Activity : cAMP accumulation assays in transfected HEK293 cells to assess G-protein coupling efficiency .
  • In Vivo Models : Rodent behavioral tests (e.g., locomotor activity, conditioned place preference) to evaluate CNS penetration and efficacy .

Q. Table 3: Example Pharmacological Data

TargetAssay TypeResult (IC₅₀)Reference
Dopamine D3 ReceptorRadioligand binding12.3 nM
µ-Opioid ReceptorcAMP inhibition>10 µM (inactive)

How are structure-activity relationship (SAR) contradictions resolved using analytical methods?

Q. Methodological Focus

  • X-ray Crystallography : Resolves ambiguities in stereochemistry by determining the absolute configuration of the piperidine and amide moieties .
  • Molecular Dynamics Simulations : Predicts binding poses to explain discrepancies between in vitro potency and in vivo efficacy (e.g., poor blood-brain barrier penetration despite high receptor affinity) .
  • Metabolite Profiling : LC-MS/MS identifies metabolic degradation products that may interfere with SAR interpretations .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question

  • Continuous Flow Chemistry : Reduces racemization risks by minimizing reaction time and thermal gradients .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors chiral integrity in real-time during large-scale reactions .

How is the compound’s stability assessed under varying storage conditions?

Basic Research Question

  • Forced Degradation Studies : Exposure to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways (e.g., hydrolysis of the amide bond) .
  • Stability-Indicating HPLC : Develops methods to quantify degradants, ensuring >90% purity over 6 months at -20°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.